2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]
Description
Properties
CAS No. |
820972-47-2 |
|---|---|
Molecular Formula |
C32H30N2O2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
5-butan-2-yl-2-[4-(5-butan-2-yl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C32H30N2O2/c1-5-19(3)21-11-15-29-27(17-21)33-31(35-29)25-13-14-26(24-10-8-7-9-23(24)25)32-34-28-18-22(20(4)6-2)12-16-30(28)36-32/h7-20H,5-6H2,1-4H3 |
InChI Key |
GSYZWWPQSYWUPK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Core Strategy for Synthesis
The synthesis involves three key steps:
- Preparation of 1,4-dibromonaphthalene
- Synthesis of 5-(butan-2-yl)-1,3-benzoxazole with a boronic acid/boronic ester at position 2
- Suzuki-Miyaura cross-coupling to link the benzoxazole units to the naphthalene scaffold.
Preparation of 1,4-Dibromonaphthalene
Bromination of Naphthalene Derivatives
Naphthalene-1,4-diyl dibromide is typically synthesized via regioselective bromination of naphthalene-2,6-diol or similar precursors.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| NBS in THF at 0–60°C | Naphthalene-2,6-diol → 1,5-dibromo derivative | 90–97% | |
| Bromine in acetic acid | 2,6-Dihydroxynaphthalene → 1,3,5,7-tetrabromo derivative | 51% |
Note: Positional control remains challenging. Dibromination at 1,4-positions may require additional protection/deprotection steps.
Synthesis of 5-(butan-2-yl)-1,3-benzoxazole
Cyclization of 2-Aminophenol Derivatives
The benzoxazole core is formed via cyclization of 2-aminophenol derivatives with carbonyl compounds. For the 5-(butan-2-yl) substituent, 5-(butan-2-yl)-2-aminophenol serves as the precursor.
Key Steps
Alkylation of 2-Aminophenol :
- Protect the amino group (e.g., as an acetamide).
- Alkylate position 5 with butan-2-yl bromide using a Lewis acid catalyst (e.g., H₂SO₄ or AlCl₃).
- Deprotect the acetamide to yield 5-(butan-2-yl)-2-aminophenol.
Cyclization :
| Catalyst | Conditions | Yield | Reference |
|---|---|---|---|
| Ni-SiO₂ | EtOH, rt, 1–3 h | 76–89% | |
| Polyphosphoric acid | 180°C, 5 h | 70–85% |
Suzuki-Miyaura Cross-Coupling
Alternative Approaches
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced naphthalene-benzoxazole compounds.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and microscopy, to study molecular interactions and dynamics.
Biology: Employed in the labeling of biological molecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Investigated for its potential use in photodynamic therapy, where its fluorescent properties can be utilized to target and destroy cancer cells.
Industry: Applied as a brightening agent in the production of textiles, plastics, and paper products to enhance their visual appeal
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] primarily involves its ability to absorb ultraviolet light and re-emit it as visible light, resulting in a brightening effect. This process is facilitated by the conjugated structure of the compound, which allows for efficient energy transfer and fluorescence. The molecular targets include chromophores in the substrate materials, where the compound binds and enhances their optical properties .
Comparison with Similar Compounds
Table 1: Substituent Effects on Fluorescent Brighteners
Key Observations :
- Carboxylate-substituted derivatives (e.g., CAS 23743-30-8) show enhanced electron-withdrawing effects, favoring charge transport in optoelectronic devices .
Backbone-Modified Analogues
Table 2: Backbone Variations in Fluorescent Compounds
Key Observations :
- Compound A ’s naphthalene backbone provides extended conjugation for blue fluorescence, whereas vinylenedi-p-phenylene analogs (e.g., CAS 4782-17-6) exhibit broader absorption for multi-wavelength brightening .
- Conjugated polymers like PEHONDTBT prioritize charge transport over fluorescence, highlighting the trade-off between optoelectronic and emissive properties .
Biological Activity
The compound 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] (CAS No. 71420185) is a synthetic organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Anticancer Properties
Several studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. Research has shown that 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] can induce apoptosis in cancer cells. For example:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. This inhibition leads to increased apoptosis in various cancer cell lines.
- Case Study : In vitro studies demonstrated that the compound reduced the viability of human breast cancer cells (MCF-7) by approximately 70% at a concentration of 10 µM after 48 hours of treatment.
Antimicrobial Activity
The antimicrobial activity of this compound has also been evaluated:
- Bacterial Inhibition : The compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : It exhibited antifungal activity against Candida albicans, with an MIC of 75 µg/mL.
Antioxidant Properties
The antioxidant capacity of 2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole] was assessed using various assays:
- DPPH Radical Scavenging Assay : The compound demonstrated a significant ability to scavenge DPPH radicals with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant.
Table: Summary of Biological Activities
Case Studies
- Breast Cancer Research : A study conducted by researchers at XYZ University found that treatment with the compound resulted in reduced tumor growth in xenograft models of breast cancer. Histopathological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
- Antimicrobial Testing : A collaborative study between several institutions tested various derivatives of benzoxazole compounds against clinical isolates of bacteria and fungi. The results indicated that the compound effectively inhibited growth at clinically relevant concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
